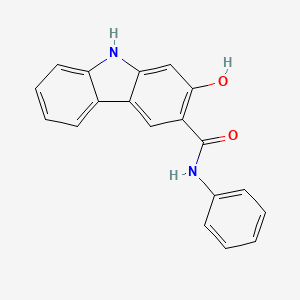
2-Hydroxycarbazole-3-carboxanilide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxycarbazole-3-carboxanilide typically involves the reaction of 2-hydroxycarbazole with phenyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
化学反应分析
Types of Reactions
2-Hydroxycarbazole-3-carboxanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the carbazole ring.
Reduction: The major products are reduced forms of the carbazole ring, often leading to the formation of amines.
Substitution: The major products are substituted carbazole derivatives with various functional groups attached to the nitrogen atom.
科学研究应用
2-Hydroxycarbazole-3-carboxanilide has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 2-Hydroxycarbazole-3-carboxanilide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death . It also interacts with various enzymes and receptors, modulating their activity and exerting its biological effects .
相似化合物的比较
属性
CAS 编号 |
94212-15-4 |
|---|---|
分子式 |
C19H14N2O2 |
分子量 |
302.3 g/mol |
IUPAC 名称 |
2-hydroxy-N-phenyl-9H-carbazole-3-carboxamide |
InChI |
InChI=1S/C19H14N2O2/c22-18-11-17-14(13-8-4-5-9-16(13)21-17)10-15(18)19(23)20-12-6-2-1-3-7-12/h1-11,21-22H,(H,20,23) |
InChI 键 |
XDCTVFJNJVPBOF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=C3C(=C2)C4=CC=CC=C4N3)O |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=C3C(=C2)C4=CC=CC=C4N3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



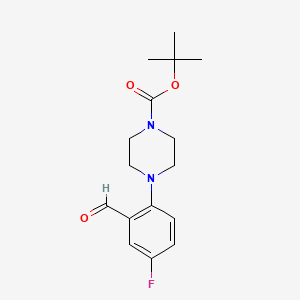

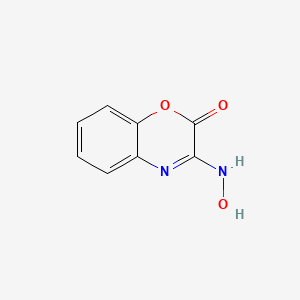
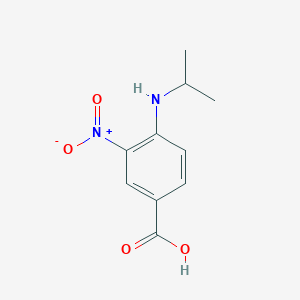
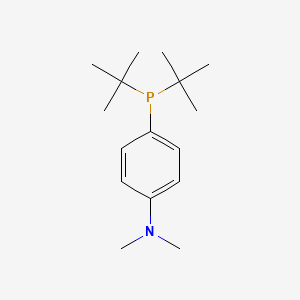
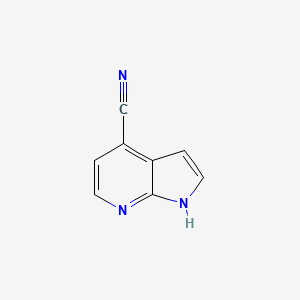
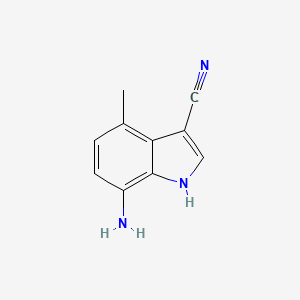
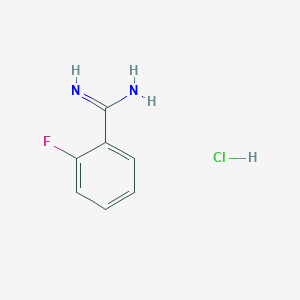

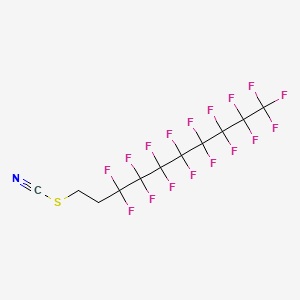
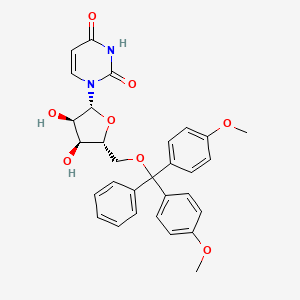
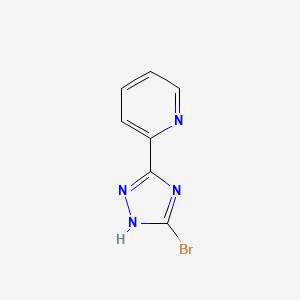
![[(3aR,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B1339858.png)
